Comparative Physicochemical Profile: Lipophilicity (XLogP3) and Topological Polar Surface Area (TPSA) for Drug Design
The target compound exhibits a computed XLogP3 value of 0.4, which is higher (more lipophilic) than the primary amine analog (3,5-dimethyl-1H-pyrazol-4-yl)methanamine (CAS 518064-16-9), which has an XLogP3 of -0.1. Conversely, its TPSA of 40.7 Ų is lower than the analog's TPSA of 54.7 Ų [1]. These properties, critical for predicting membrane permeability and oral bioavailability, are directly influenced by the N-methyl substitution.
| Evidence Dimension | Lipophilicity |
|---|---|
| Target Compound Data | XLogP3 = 0.4 [1] |
| Comparator Or Baseline | (3,5-dimethyl-1H-pyrazol-4-yl)methanamine (CAS 518064-16-9); XLogP3 = -0.1 |
| Quantified Difference | Δ XLogP3 = +0.5 |
| Conditions | Computed by XLogP3 3.0 (PubChem) |
Why This Matters
This quantifiable difference in lipophilicity and polarity directly impacts a compound's absorption, distribution, metabolism, and excretion (ADME) profile, making the target compound a distinct choice for lead optimization efforts where improved membrane penetration is desired.
- [1] National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 28305800, (3,5-Dimethyl-1H-pyrazol-4-ylmethyl)-methyl-amine. View Source
